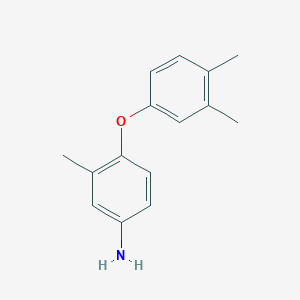

4-(3,4-Dimethylphenoxy)-3-methylaniline

Description

Contextualization of Aryloxyaniline Scaffolds in Advanced Chemical Research

Aryloxyaniline scaffolds, characterized by an aniline (B41778) ring linked to a phenoxy group, are integral components in a multitude of organic molecules with significant biological and material applications. The diaryl ether linkage (C-O-C) and the arylamine functionality are key structural motifs that confer specific three-dimensional conformations and electronic properties. These characteristics are crucial for molecular recognition and interaction with biological targets.

The synthesis of these scaffolds has been a focal point of methodological development in organic chemistry. Classic methods such as the Ullmann condensation and more contemporary palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are frequently employed to construct the pivotal diaryl ether or C-N bonds. The efficiency and functional group tolerance of these reactions are continually being improved, broadening the accessibility and diversity of aryloxyaniline derivatives for various research applications. The insights gained from studying the synthesis and properties of molecules like 4-(3,4-Dimethylphenoxy)-3-methylaniline contribute to this ongoing advancement.

Significance of this compound as a Model System for Structure-Reactivity Studies

While specific, in-depth research on this compound as a model system is not extensively documented in publicly available literature, its structure is ideally suited for such investigations. The molecule's distinct substitution pattern, with methyl groups on both aromatic rings, allows for a nuanced examination of steric and electronic effects on reactivity.

The presence of the electron-donating methyl and amino groups, along with the ether linkage, influences the electron density distribution across the molecule. This, in turn, affects the reactivity of the aromatic rings in electrophilic substitution reactions and the nucleophilicity of the aniline nitrogen. By systematically studying reactions such as N-alkylation, acylation, or further aromatic substitutions on this compound, researchers can gain fundamental insights into how subtle structural modifications impact chemical behavior. The data derived from such studies, including reaction kinetics and product distributions, would be invaluable for developing predictive models of reactivity for more complex aryloxyaniline systems.

Physicochemical Properties of this compound

While experimental data is limited, predicted physicochemical properties provide a foundational understanding of the compound.

| Property | Predicted Value |

| Molecular Formula | C15H17NO |

| Molecular Weight | 227.3 g/mol |

| Boiling Point | 356.8 ± 30.0 °C |

| Density | 1.076 ± 0.06 g/cm³ |

| pKa | 5.00 ± 0.10 |

Note: The data in this table is based on computational predictions. chemicalbook.com

The structural features of this compound, including the presence of both hydrogen bond donors (the amine group) and acceptors (the amine and ether oxygens), suggest its potential to participate in various non-covalent interactions. These interactions are fundamental to its solid-state packing and its behavior in different solvent environments.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylphenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-4-6-14(9-11(10)2)17-15-7-5-13(16)8-12(15)3/h4-9H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSUKPGPBPAAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,4 Dimethylphenoxy 3 Methylaniline

Retrosynthetic Analysis of 4-(3,4-Dimethylphenoxy)-3-methylaniline

A retrosynthetic analysis of the target molecule, this compound, identifies the central diaryl ether C-O bond as the most logical point for disconnection. This strategic bond cleavage simplifies the complex target molecule into two more readily synthesizable precursor fragments: a substituted aniline (B41778) moiety and a substituted phenol (B47542) moiety.

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C-O bond suggests a reaction between a 3-methylaniline derivative activated at the 4-position and 3,4-dimethylphenol (B119073). The activating group on the aniline ring is typically a leaving group suitable for either nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction.

Pathway B: An alternative disconnection involves a 3,4-dimethylphenol derivative activated with a leaving group and 3-methylaniline.

Following the disconnection, further retrosynthetic steps on the aniline precursor would involve functional group interconversion, such as the reduction of a nitro group to the final amine functionality. This approach is often preferred as the nitro group can serve as a powerful electron-withdrawing group to facilitate the ether bond formation, particularly in nucleophilic aromatic substitution strategies.

Precursor Synthesis Strategies for this compound

The successful synthesis of this compound is highly dependent on the efficient preparation of its key intermediates.

Synthesis of Substituted Aniline Intermediates Pertinent to the 3-Methylaniline Moiety

A key precursor for the aniline portion of the molecule is 3-methyl-4-nitroaniline (B15440). This intermediate is valuable because the nitro group can activate the aromatic ring for subsequent C-O bond formation and can be readily reduced to the desired aniline in the final step.

A common laboratory-scale synthesis of 3-methyl-4-nitroaniline starts from p-toluidine (B81030). prepchem.com The process involves the nitration of p-toluidine using a mixture of nitric acid and sulfuric acid at low temperatures, typically around 0°C. prepchem.com The reaction proceeds as follows:

p-Toluidine is dissolved in concentrated sulfuric acid.

The solution is cooled, and a pre-mixed solution of nitric acid and sulfuric acid is added dropwise while maintaining the low temperature.

After the addition is complete, the reaction mixture is poured into ice water, leading to the precipitation of the product.

The crude product is then purified by recrystallization from a suitable solvent like ethanol.

Alternatively, for a synthetic route involving an Ullmann-type coupling, a halogenated precursor such as 4-bromo-o-xylene (B1216868) can be used to synthesize 3,4-dimethylaniline (B50824), which can then be further functionalized. orgsyn.org The synthesis of 3,4-dimethylaniline from 4-bromo-o-xylene is achieved through ammonolysis at high pressure and temperature in the presence of a copper catalyst. orgsyn.org

Synthesis of Substituted Phenol Intermediates Pertinent to the 3,4-Dimethylphenol Moiety

The second key precursor is 3,4-dimethylphenol, also known as 3,4-xylenol. This compound is commercially available and can be sourced for direct use in the synthesis. ottokemi.comsigmaaldrich.comsigmaaldrich.com For laboratory preparation, 3,4-dimethylphenol can be synthesized from o-xylene (B151617) through sulfonation, followed by alkali fusion and acidification. It presents as a white to beige crystalline solid with a melting point in the range of 65-68°C. sigmaaldrich.com

C-O Bond Formation Methodologies for the Phenoxy Linkage in this compound

The construction of the diaryl ether linkage is the cornerstone of the synthesis of this compound. The two predominant strategies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a powerful method for forming aryl ethers, especially when the aromatic ring is activated by electron-withdrawing groups. acs.org In the context of synthesizing the target molecule, an SNAr approach would typically involve the reaction of a 4-halo-2-methyl-1-nitrobenzene with the sodium or potassium salt of 3,4-dimethylphenol (3,4-dimethylphenoxide).

The key requirements for a successful SNAr reaction are:

A good leaving group on the aromatic ring, typically a halide (F > Cl > Br > I).

A strong electron-withdrawing group positioned ortho or para to the leaving group. The nitro group in 4-halo-2-methyl-1-nitrobenzene serves this purpose effectively.

A strong nucleophile, which in this case is the 3,4-dimethylphenoxide.

The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The phenoxide, generated by treating 3,4-dimethylphenol with a base like sodium hydride or potassium carbonate, attacks the carbon atom bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. Subsequent loss of the leaving group yields the diaryl ether. The resulting nitro-substituted diaryl ether can then be reduced to the final product, this compound, using standard reduction methods such as catalytic hydrogenation with palladium on carbon. chemicalbook.com

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Ullmann-type Ether Synthesis)

The Ullmann condensation, a copper-catalyzed reaction, is a classic and widely used method for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper powder at high temperatures. wikipedia.org Modern modifications of the Ullmann-type reaction often employ catalytic amounts of a copper(I) or copper(II) salt with the addition of a ligand, which allows for milder reaction conditions. organic-chemistry.orgorganic-chemistry.org

For the synthesis of this compound, an Ullmann-type coupling could be envisioned between a 4-halo-3-methylaniline derivative and 3,4-dimethylphenol. A plausible reaction scheme would involve:

Reactants: 4-bromo-3-methylaniline (B1294692) and 3,4-dimethylphenol.

Catalyst: A copper source such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O).

Ligand: N,N-dimethylglycine or a diamine ligand can be used to facilitate the reaction at lower temperatures. researchgate.net

Base: A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required to deprotonate the phenol.

Solvent: A high-boiling polar solvent like N-methylpyrrolidone (NMP) or DMF is typically used.

Optimization of Reaction Parameters for Efficient Synthesis of this compound

The efficient synthesis of this compound is predicated on the optimization of the key bond-forming reactions. The Ullmann condensation is a classical and effective method for the formation of the diaryl ether linkage. wikipedia.org This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. wikipedia.org A plausible and documented synthetic route involves the Ullmann condensation of 3,4-dimethylphenol with a suitable 4-halo-1-nitro-2-methylbenzene, followed by the reduction of the nitro group to an amine. A specific example is the synthesis of the precursor, 3,4-dimethylphenyl-4-nitrophenyl ether, from 3,4-dimethylphenol and a phenylthallium(III) bis-trifluoroacetate in the presence of cuprous bromide. scielo.org.mx

The subsequent reduction of the nitro group is a well-established transformation in organic synthesis, with numerous methods available that offer high chemoselectivity. psu.eduyoutube.comacs.org

Solvent System Evaluation and Optimization

The choice of solvent is critical in the Ullmann diaryl ether synthesis, as it can significantly influence reaction rates and yields. High-boiling polar aprotic solvents are generally preferred. wikipedia.org In the synthesis of the related 3,4-dimethylphenyl-4-nitrophenyl ether, dioxane was used as the solvent, with the reaction proceeding at reflux (95 °C). scielo.org.mx

For the optimization of diaryl ether syntheses, a range of solvents are typically evaluated. The following table, based on studies of analogous Ullmann couplings, illustrates the effect of different solvents on the reaction yield. beilstein-journals.org

Table 1: Effect of Solvent on the Ullmann Coupling of 4-bromoanisole (B123540) and 4-methoxyphenol

| Entry | Solvent | Yield (%) |

| 1 | Acetonitrile (B52724) | 85 |

| 2 | Toluene | 60 |

| 3 | Dioxane | 75 |

| 4 | DMF | 50 |

| 5 | NMP | 45 |

| Data is illustrative and based on a model reaction. beilstein-journals.org |

As indicated, acetonitrile was found to be an efficient solvent for this particular model system. beilstein-journals.org The selection of the optimal solvent for the synthesis of this compound's precursor would require similar empirical screening.

Catalyst and Ligand Screening for Enhanced Yield and Selectivity

The traditional Ullmann reaction often requires harsh conditions, but the development of ligand-accelerated copper-catalyzed reactions has enabled milder and more efficient diaryl ether synthesis. beilstein-journals.orgnih.gov These ligands chelate to the copper center, increasing its catalytic activity. For the synthesis of electron-rich diaryl ethers, a screening of various ligand classes is often necessary to identify the most effective one. beilstein-journals.org

In the synthesis of 3,4-dimethylphenyl-4-nitrophenyl ether, cuprous bromide was used as the catalyst without an additional ligand. scielo.org.mx However, for optimizing the synthesis of this compound, a ligand screening would be a rational approach. The following table demonstrates the impact of different ligands on a model Ullmann diaryl ether synthesis. beilstein-journals.org

Table 2: Ligand Screening for the Ullmann Coupling of 4-bromoanisole and 4-methoxyphenol

| Entry | Ligand | Yield (%) |

| 1 | N,N-Dimethylglycine | 85 |

| 2 | L-Proline | 78 |

| 3 | 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) | 90 |

| 4 | 1,10-Phenanthroline | 70 |

| 5 | None | 20 |

| Data is illustrative and based on a model reaction. beilstein-journals.orgnih.gov |

The data suggests that diketone ligands like TMHD and amino acids such as N,N-dimethylglycine can be highly effective in promoting the coupling reaction. beilstein-journals.orgnih.gov

Alternatively, palladium-catalyzed methods like the Buchwald-Hartwig amination could be considered for the C-N bond formation to construct the final aniline from a suitable precursor. wikipedia.orglibretexts.org This reaction also relies heavily on the choice of palladium precursor and phosphine (B1218219) ligand. wuxiapptec.comorganic-chemistry.org

Temperature, Concentration, and Reaction Time Effects

The interplay of temperature, reactant concentration, and reaction time is crucial for maximizing the yield and minimizing by-product formation. The synthesis of 3,4-dimethylphenyl-4-nitrophenyl ether was conducted at a reflux temperature of 95 °C for 5 hours. scielo.org.mx Generally, Ullmann reactions require elevated temperatures, often between 100-220 °C. scielo.org.mx However, with the use of effective ligands, these temperatures can often be lowered. beilstein-journals.org

The effect of these parameters is typically interconnected. A higher temperature may lead to a shorter required reaction time but could also promote the formation of degradation products. Conversely, a lower temperature might necessitate a longer reaction time to achieve a satisfactory conversion. Optimization often involves a systematic study where these parameters are varied.

For the reduction of the nitro-precursor to the final aniline product, a variety of conditions can be employed. Catalytic hydrogenation using catalysts like Pd/C is a common method. youtube.com Other systems, such as iron in the presence of an acid, are also widely used and are known for their mildness. youtube.comnih.gov The optimization of this step would involve screening different reducing agents and catalysts, as well as adjusting the temperature and reaction time to ensure complete and selective reduction of the nitro group without affecting the diaryl ether linkage. psu.edunih.gov

Table 3: Illustrative Conditions for Nitroarene Reduction

| Entry | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂ (1 atm), Pd/C | Ethanol | 25 | 3 | >95 |

| 2 | Fe, HCl | Ethanol/Water | 80 | 2 | ~90 |

| 3 | NaBH₄, PdCl₂ | Methanol | 25 | 1 | >95 |

| 4 | SnCl₂·2H₂O | Ethanol | 70 | 4 | >90 |

| Data is illustrative and based on general methods for nitroarene reduction. psu.eduyoutube.com |

Advanced Purification Techniques for this compound

Following the synthesis, purification of the crude product is essential to obtain this compound of high purity. The purification strategy will depend on the physical properties of the compound and the nature of the impurities present.

For the precursor, 3,4-dimethylphenyl-4-nitrophenyl ether, the purification involved cooling the reaction mixture, removing the solvent under reduced pressure, and then performing an extraction with ethyl acetate. scielo.org.mx The organic layer was washed successively with dilute acid, aqueous ammonia, and water before being dried. scielo.org.mx The final product was obtained as a crystalline solid upon standing. scielo.org.mx

For the final amine product, a combination of techniques may be necessary. Common methods for the purification of amines include:

Distillation: If the amine is thermally stable, fractional distillation under reduced pressure can be a highly effective method for separating it from non-volatile impurities and solvents. google.com

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure material.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile technique for separating the desired product from closely related impurities. The choice of eluent is critical for achieving good separation.

Acid-Base Extraction: As an amine, the product can be protonated with an acid to form a water-soluble salt. This allows for its separation from non-basic impurities by extraction. The amine can then be regenerated by treatment with a base and extracted back into an organic solvent.

Solid-Phase Extraction (SPE): For trace amounts or for specific applications, SPE can be a powerful cleanup tool. Ion-exchange cartridges can be particularly effective for isolating amines from complex matrices. researchgate.net

Liquid-Phase Microextraction (LPME): Modern techniques such as hollow fiber-liquid-phase microextraction (HF-LPME) and parallel artificial liquid membrane extraction (PALME) are being developed for the extraction and pre-concentration of aromatic amines from various samples, offering a greener alternative to traditional liquid-liquid extraction. nih.gov

The selection of the most appropriate purification method or combination of methods will depend on the scale of the synthesis and the required purity of the final this compound.

Advanced Spectroscopic Investigations for Structural Elucidation of 4 3,4 Dimethylphenoxy 3 Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing intricate details about the chemical environment of individual protons and carbon atoms.

Elucidation of Proton Environments through ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(3,4-Dimethylphenoxy)-3-methylaniline is predicted to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The aromatic region is expected to show complex splitting patterns due to the coupling of protons on the two substituted benzene rings. The protons of the aniline (B41778) ring and the dimethylphenoxy ring will resonate at characteristic chemical shifts influenced by the electron-donating effects of the amino and ether groups, as well as the methyl substituents.

The methyl groups attached to the phenoxy ring are anticipated to appear as singlets in the upfield region of the spectrum, as is the methyl group on the aniline ring. The amine protons are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (Aniline Ring) | 6.5 - 7.2 | Multiplet |

| Aromatic-H (Phenoxy Ring) | 6.8 - 7.1 | Multiplet |

| NH₂ | 3.5 - 4.5 | Broad Singlet |

| CH₃ (Aniline Ring) | 2.1 - 2.3 | Singlet |

| CH₃ (Phenoxy Ring) | 2.2 - 2.4 | Singlet |

This interactive data table provides predicted chemical shifts for the different proton environments in the molecule.

Carbon Skeleton Assignment via ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to give a distinct signal. The chemical shifts of the aromatic carbons will be influenced by the nature and position of the substituents. The carbons bearing the amino and ether functionalities are expected to be significantly deshielded. The methyl carbons will appear at the most upfield region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NH₂ | 145 - 150 |

| C-O (Aniline Ring) | 140 - 145 |

| C-O (Phenoxy Ring) | 150 - 155 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C | 130 - 140 |

| CH₃ (Aniline Ring) | 15 - 20 |

| CH₃ (Phenoxy Ring) | 18 - 25 |

This interactive data table presents the predicted chemical shifts for the carbon atoms in the molecule.

Application of Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is essential. acs.orgslideshare.netlibretexts.orgresearchgate.netweebly.com

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between scalar-coupled protons, helping to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the aniline and phenoxy rings through the ether linkage by observing correlations between the protons on one ring and the carbons on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be valuable in confirming the through-space relationships between the methyl groups and adjacent aromatic protons, further solidifying the structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. wpmucdn.comlibretexts.orgorgchemboulder.com

The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine should be observable in the 1250-1335 cm⁻¹ range. orgchemboulder.com The C-O-C stretching of the diaryl ether is expected to produce a strong band around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1400-1600 cm⁻¹ region.

The Raman spectrum will complement the IR data. Aromatic ring vibrations are typically strong in Raman spectra, providing a characteristic fingerprint for the molecule. proquest.comtandfonline.comresearchgate.netnih.govtandfonline.com The symmetric vibrations of the substituted benzene rings are expected to be particularly prominent.

Predicted Vibrational Frequencies:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Strong |

| C-O-C Stretch (Ether) | 1200 - 1250 | Moderate |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Moderate |

This interactive data table summarizes the predicted key vibrational frequencies for the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Delineation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound, and for elucidating its fragmentation pathways under ionization. nih.govwhitman.edumiamioh.edu

The HRMS of this compound would provide a highly accurate mass measurement of the molecular ion, which should be consistent with its elemental formula, C₁₅H₁₇NO.

The fragmentation pattern observed in the mass spectrum would be characteristic of the diaryl ether and aniline moieties. Common fragmentation pathways for diaryl ethers involve cleavage of the C-O ether bond. nih.govreddit.comnist.gov For anilines, fragmentation often involves the loss of HCN from the aromatic ring following initial cleavages. whitman.eduresearchgate.netacs.orgyoutube.com The presence of methyl groups would also lead to characteristic fragmentation patterns, such as the loss of a methyl radical. Analysis of these fragmentation pathways provides valuable confirmatory evidence for the proposed structure.

Theoretical and Computational Chemistry Approaches to 4 3,4 Dimethylphenoxy 3 Methylaniline

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons within it. These calculations determine the most stable conformation, known as the optimized geometry, and provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For 4-(3,4-Dimethylphenoxy)-3-methylaniline, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to find the minimum energy structure. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved. The resulting optimized geometry provides crucial information on the molecule's shape and steric properties.

Furthermore, these calculations yield important energetic data. The total energy of the optimized structure is a key output, which can be used in conjunction with the energies of reactants and products to predict reaction thermodynamics.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

While DFT is a workhorse for geometry optimization, ab initio methods, which are based on first principles without empirical parameters, can offer higher accuracy for electronic properties, albeit at a greater computational cost. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly sophisticated treatments of electron correlation.

For this compound, applying these high-level ab initio calculations can refine the understanding of its electronic structure, providing very accurate descriptions of electron distribution and molecular orbitals. This level of theory is particularly valuable for benchmarking results from more computationally efficient methods like DFT.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in determining how a molecule will interact with other chemical species.

Characterization of Highest Occupied Molecular Orbital (HOMO) Contributions

The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline (B41778) ring. The presence of the amino (-NH2) group and the methyl (-CH3) group, both being electron-donating, would increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The precise distribution of the HOMO across the molecule can be visualized through computational modeling, indicating the most probable sites for electrophilic substitution.

Characterization of Lowest Unoccupied Molecular Orbital (LUMO) Contributions

Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy of the LUMO is an indicator of a molecule's electron affinity. In this compound, the LUMO is likely to be distributed over the aromatic systems. The specific regions of LUMO localization highlight potential sites for nucleophilic attack.

Interpretation of HOMO-LUMO Gap for Chemical Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. A larger gap implies greater stability and lower reactivity. For this compound, calculating this gap provides a quantitative measure of its reactivity profile, which can be used to predict its behavior in various chemical environments.

| Computational Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Predicts molecular shape, bond lengths, and angles. |

| Total Energy | The energy of the molecule in its optimized state. | Used to determine thermodynamic stability and reaction energies. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Predicts chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MESP) Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) is a critical theoretical tool used to visualize the charge distribution of a molecule and predict its reactive behavior. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, MESP analysis highlights distinct zones of charge. The most negative potential (typically color-coded in red) is concentrated around the nitrogen atom of the aniline amine group (-NH₂) and the oxygen atom of the ether linkage. These areas represent the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group exhibit the most positive potential (color-coded in blue), making them susceptible to interaction with nucleophiles and prime candidates for hydrogen bond donation. The aromatic rings show a nuanced potential distribution, with the π-electron clouds creating a generally negative potential above and below the plane of the rings, while the ring edges are more positive. The methyl groups (-CH₃) are largely neutral or slightly positive. This detailed charge mapping is fundamental for predicting intermolecular interactions and the molecule's reactivity patterns.

Computational Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Techniques based on Density Functional Theory (DFT) allow for the accurate calculation of NMR spectra, electronic transitions, and vibrational frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, primarily using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed on a geometry-optimized structure of the molecule.

The predicted chemical shifts are then correlated with experimental data to validate both the computational model and the proposed structure. By comparing the calculated isotropic shielding values with those of a reference standard (e.g., Tetramethylsilane), a set of theoretical chemical shifts is generated. Discrepancies between theoretical and experimental values are often minimal and can be systematically corrected, providing a high degree of confidence in spectral assignments, particularly for complex molecules where empirical interpretation can be ambiguous.

Table 1: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (Note: Data is representative and for illustrative purposes.)

| Proton Assignment | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Amine (-NH₂) | 3.55 | 3.60 |

| Aromatic (Aniline Ring) | 6.50 - 7.10 | 6.58 - 7.15 |

| Aromatic (Phenoxy Ring) | 6.80 - 7.20 | 6.85 - 7.25 |

| Methyl (Aniline Ring) | 2.15 | 2.20 |

| Methyl (Phenoxy Ring) | 2.25 | 2.30 |

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for simulating the electronic absorption (UV-Vis) spectra of molecules. swinburne.edu.au This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the underlying electronic transitions (e.g., π→π* or n→π*).

Studies on similar aromatic amines and diphenyl ethers show that functionals like B3LYP and CAM-B3LYP are effective for these calculations. swinburne.edu.aunih.gov The results typically reveal intense π→π* transitions associated with the aromatic systems as the dominant features in the UV region. The involvement of the nitrogen and oxygen lone pairs (n electrons) can lead to n→π* transitions, which are usually weaker and may be observed as shoulders on the main absorption bands. researchgate.net These calculations are crucial for understanding the photophysical properties of the molecule and interpreting its experimental UV-Vis spectrum.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations are highly effective at predicting the vibrational frequencies and their corresponding normal modes. researchgate.net For this compound, a frequency calculation would be performed on the optimized geometry using a functional like B3LYP with a basis set such as 6-311++G(d,p). asianpubs.org

The raw calculated frequencies are known to be higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor (e.g., 0.95-0.98) to improve agreement with experimental spectra. asianpubs.org Normal mode analysis allows for the unambiguous assignment of each calculated frequency to a specific molecular motion, such as N-H stretching, C-O-C ether stretching, aromatic C-H bending, or methyl group rocking. This detailed assignment is invaluable for interpreting complex experimental IR and Raman spectra. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments (Note: Data is representative and for illustrative purposes. Frequencies are scaled.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| N-H Asymmetric Stretch | 3450 | Amine Group |

| N-H Symmetric Stretch | 3360 | Amine Group |

| Aromatic C-H Stretch | 3050 - 3100 | Phenyl Rings |

| C-O-C Asymmetric Stretch | 1245 | Ether Linkage |

| C-N Stretch | 1280 | Aniline Moiety |

| N-H Bending (Scissoring) | 1625 | Amine Group |

Conformational Landscape and Rotational Barriers of this compound

Computational chemists investigate this by performing a Potential Energy Surface (PES) scan. swinburne.edu.au In this procedure, the dihedral angles defining the orientation of the two aromatic rings relative to the ether oxygen are systematically rotated, and the energy of the molecule is calculated at each step. This scan reveals the lowest-energy (most stable) conformations and the energy barriers that must be overcome to interconvert between them. biomedres.us For diphenyl ether-like structures, the most stable conformers typically adopt a non-planar, "twisted" arrangement to minimize steric hindrance between the aromatic rings. The calculated rotational barriers provide insight into the molecule's flexibility and the dynamics of its conformational changes at different temperatures.

Investigation of Intramolecular Interactions and Hydrogen Bonding Motifs

Within a single molecule of this compound, various non-covalent interactions can occur that influence its preferred conformation and reactivity. A key possibility is the formation of an intramolecular hydrogen bond. This could potentially occur between one of the hydrogen atoms of the -NH₂ group and the ether oxygen atom.

Advanced Derivatization and Structural Modification Strategies for 4 3,4 Dimethylphenoxy 3 Methylaniline Analogues

Functional Group Interconversions on the Aniline (B41778) Moiety of 4-(3,4-Dimethylphenoxy)-3-methylaniline

The primary amino group on the 3-methylaniline ring is a versatile handle for a wide range of chemical transformations. These interconversions allow for the introduction of diverse functionalities, profoundly altering the molecule's properties.

Diazotization and Subsequent Reactions: The primary aromatic amine of this compound can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). acs.orgncert.nic.in Diazonium salts are highly valuable synthetic intermediates. acs.org For instance, the diazotization of substituted anilines is a well-established procedure, though the rate and stability can be influenced by the ring substituents. acs.orgrsc.orgrsc.org The resulting diazonium salt of the parent compound can undergo various Sandmeyer or Schiemann reactions to replace the amino group with halides (Cl, Br, I), cyano (CN), or fluoro (F) groups, respectively.

N-Alkylation and N-Acylation: The nucleophilicity of the amino group allows for straightforward N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alcohols, in the presence of catalysts. Ruthenium and cobalt complexes have proven effective for the N-alkylation of aromatic amines with a broad range of alcohols, proceeding via a "borrowing hydrogen" mechanism. rsc.orgnih.govnih.govacs.org This method allows for the synthesis of secondary and tertiary amines. organic-chemistry.org Similarly, N-acylation can be performed using acyl chlorides or anhydrides under basic conditions. For example, treating aniline derivatives with acetic anhydride (B1165640) can yield the corresponding acetanilide. chemistrysteps.com This transformation is often used as a protecting group strategy in electrophilic aromatic substitutions to moderate the reactivity of the amino group. chemistrysteps.comlibretexts.org

Table 1: Examples of Functional Group Interconversions on the Aniline Moiety

| Starting Material | Reagents and Conditions | Product | Transformation Type |

|---|

Regioselective Transformations on the Phenoxy and Methylaniline Aromatic Rings

Electrophilic aromatic substitution (EAS) reactions provide a powerful tool for introducing new substituents onto the aromatic rings of this compound. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents. makingmolecules.com

On the methylaniline ring, the primary amino group (-NH₂) is a potent activating, ortho, para-directing group. chemistrysteps.com The methyl group (-CH₃) is a weaker activating, ortho, para-director. libretexts.org The bulky phenoxy group (-OAr) also acts as an activating, ortho, para-director. The combined influence of these groups directs incoming electrophiles. The position ortho to the amino group (position 2) and the position ortho to the phenoxy group and meta to the amine (position 5) are the most likely sites for substitution. Steric hindrance from the adjacent groups will play a significant role in the product distribution.

On the dimethylphenoxy ring, the two methyl groups and the ether oxygen are all activating, ortho, para-directing substituents. Electrophilic attack is most likely to occur at the positions ortho to the ether linkage, which are sterically unhindered.

Halogenation: Aromatic halogenation can be achieved using halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. libretexts.orgyoutube.comscience-revision.co.uklibretexts.org The catalyst polarizes the halogen molecule, making it a more potent electrophile. science-revision.co.uk Given the activated nature of both rings in this compound, halogenation is expected to proceed under mild conditions.

Nitration: Nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. oneonta.edumasterorganicchemistry.com The directing effects of the substituents will govern the position of nitration. wikipedia.org For highly activated rings, such as those in the target molecule, milder nitrating agents may be required to prevent polysubstitution and oxidative side reactions. nih.govacs.org The amino group is often protected as an amide (e.g., acetanilide) before nitration to prevent its oxidation and to moderate its activating effect. chemistrysteps.com

Table 2: Predicted Regioselective Transformations

| Reaction Type | Reagents | Predicted Major Product(s) | Ring Modified |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(3,4-dimethylphenoxy)-5-methylaniline | Methylaniline |

| Chlorination | Cl₂, AlCl₃ | 2-Chloro-4-(3,4-dimethylphenoxy)-5-methylaniline | Methylaniline |

Development of Chiral this compound Derivatives through Asymmetric Synthesis

The synthesis of chiral analogues of this compound can be approached through several advanced asymmetric strategies. The resulting chiral molecules, particularly those exhibiting axial chirality, are of significant interest in catalysis and materials science. researchgate.netnih.govnih.gov

Asymmetric Synthesis of Axially Chiral Diaryl Ethers: The diaryl ether core of the molecule presents an opportunity for creating atropisomers—stereoisomers arising from restricted rotation around a single bond. The synthesis of axially chiral diaryl ethers is a challenging but rapidly developing field. acs.org Recent methods often employ organocatalysis, such as using chiral phosphoric acids, to achieve enantioselective desymmetrization of prochiral substrates. researchgate.netnih.gov For instance, a prochiral diamine or diphenol could be selectively functionalized in an asymmetric fashion to generate a chiral diaryl ether with high enantiomeric excess. acs.org Another approach involves an asymmetric Povarov reaction-enabled desymmetrization to construct novel quinoline-based diaryl ether atropisomers. nih.gov

Asymmetric Amination and Derivatization: Alternatively, chirality can be introduced by modifying the aniline portion of the molecule or by constructing the C-N bond asymmetrically. Catalytic asymmetric amination reactions can furnish chiral amines with high enantioselectivity. acs.orgacsgcipr.org For example, transition-metal-catalyzed asymmetric reductive amination of a corresponding ketone precursor could provide a route to chiral amine derivatives. acs.org Furthermore, α-chiral primary amines are valuable building blocks and can be synthesized directly using various catalytic methods, which could be adapted to precursors of the target molecule. rsc.orgfrontiersin.org

Table 3: Strategies for Asymmetric Synthesis of Chiral Derivatives

| Synthetic Strategy | Key Method | Catalyst/Reagent Example | Potential Chiral Product |

|---|---|---|---|

| Atroposelective Synthesis | Enantioselective Desymmetrization | Chiral Phosphoric Acid (CPA) | Axially Chiral Diaryl Ether Analogue |

| Atroposelective Synthesis | Asymmetric Povarov Reaction | Organocatalyst | Quinoline-fused Diaryl Ether Atropisomer |

| Asymmetric C-N Bond Formation | Asymmetric Reductive Amination (ARA) | Chiral Transition Metal Catalyst (e.g., Ru, Ir) | Chiral secondary or tertiary amine derivative |

| Asymmetric Derivatization | Catalytic Asymmetric α-Amination | Proline or Chiral Metal Complex | α-Chiral Amine Derivative (on a modified side chain) |

Emerging Trends and Future Research Perspectives for 4 3,4 Dimethylphenoxy 3 Methylaniline

Application of Machine Learning and Artificial Intelligence in Synthetic Route Discovery for 4-(3,4-Dimethylphenoxy)-3-methylaniline

The primary goal of single-step retrosynthesis prediction is to identify possible reactants for a given product. engineering.org.cn By breaking the crucial C-O bond in this compound, an AI system could suggest precursors such as a substituted phenol (B47542) and an aryl halide. The table below illustrates a potential retrosynthetic pathway that an AI model might generate.

| Target Molecule | Key Disconnection | Generated Precursors (Synthons) | Corresponding Starting Materials | Proposed Reaction Type |

| This compound | Aryl Ether (C-O) Bond | 3,4-Dimethylphenoxide and 4-halo-3-methylaniline cation | 3,4-Dimethylphenol (B119073) and 4-Bromo-3-methylaniline (B1294692) | Ullmann Condensation or Buchwald-Hartwig Amination |

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of the diaryl ether moiety in this compound is a critical step. Traditionally, the Ullmann condensation has been the method of choice, but it often requires harsh conditions, such as high temperatures (around 200°C) and stoichiometric amounts of copper. beilstein-journals.orgumass.edu Modern research focuses on developing more sustainable and efficient catalytic systems that operate under milder conditions.

Recent advancements have seen the rise of palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, which allow for the formation of C-O bonds with greater efficiency and functional group tolerance. organic-chemistry.orgacs.org The development of novel ligands and catalysts is central to this progress. For instance, air-stable and soluble copper(I) complexes, like Cu(PPh3)3Br, have been shown to catalyze the synthesis of diaryl ethers from electron-rich aryl bromides under significantly milder conditions than traditional methods. umass.edu

Furthermore, the use of nanocatalysts is an emerging area for diaryl ether synthesis. nih.gov These catalysts, often featuring copper or palladium nanoparticles supported on materials like magnetic nanoparticles (MNPs) or carbon nanotubes, offer high activity, selectivity, and the significant advantage of being easily separable and reusable. nih.gov This recyclability is a cornerstone of green chemistry, reducing waste and cost.

Table 2: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Catalytic System | Catalyst Type | Typical Reaction Conditions | Advantages | Challenges |

| Classical Ullmann | Copper Powder/Salts | High Temperature (>180°C), Stoichiometric Cu | Low cost of copper | Harsh conditions, limited substrate scope, byproducts beilstein-journals.orgumass.edu |

| Buchwald-Hartwig | Palladium with Phosphine (B1218219) Ligands | Moderate Temperature (80-120°C) | High yields, broad substrate scope, mild conditions organic-chemistry.orgacs.org | High cost of palladium, ligand sensitivity |

| Modern Copper-Catalyzed | Cu(I) salts with ligands (e.g., N,N-dimethylglycine) | Moderate Temperature (80-110°C) | Lower cost than Pd, improved conditions over classical Ullmann beilstein-journals.orgorganic-chemistry.org | Ligand screening often required for optimal results beilstein-journals.org |

| Nanocatalysis | Cu or Pd on supports (e.g., Fe3O4, Carbon) | Varies, often mild to moderate | High efficiency, catalyst is recyclable, sustainable nih.gov | Potential for metal leaching, catalyst deactivation over cycles nih.gov |

Future research for synthesizing this compound will likely focus on optimizing these novel catalytic systems to achieve high yields under environmentally benign conditions, possibly using water as a solvent and employing recyclable nanocatalysts. nih.gov

Advanced Computational Studies for Predicting Complex Reactivity and Self-Assembly of this compound Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the intrinsic properties of molecules like this compound at the atomic level. DFT calculations can predict a wide range of molecular characteristics without the need for laboratory experiments, thus guiding synthetic efforts and the design of new materials. researchgate.net

Beyond a single molecule, computational studies can simulate the self-assembly of many this compound molecules. By calculating intermolecular forces, researchers can predict how these molecules might arrange themselves into larger, ordered structures, which is fundamental to designing crystalline materials or liquid crystals.

Table 3: Predictable Molecular Properties via Advanced Computational Methods

| Computational Method | Predicted Property | Significance for this compound |

| Density Functional Theory (DFT) | Optimized Molecular Geometry (Bond lengths, angles) | Provides the most stable 3D structure. |

| DFT | Dihedral Angles | Determines the twist between the phenoxy and aniline (B41778) rings, affecting molecular packing. researchgate.net |

| DFT/MEP Analysis | Electron Density Distribution & Reactive Sites | Identifies nucleophilic (e.g., nitrogen atom) and electrophilic centers for predicting reaction outcomes. researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO Energy Gap | Predicts electronic properties, color, and chemical reactivity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Self-Assembly Behavior | Simulates how molecules interact and organize in solution or solid state to form larger structures. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Inter- and Intramolecular Bonding | Characterizes non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) crucial for self-assembly. |

These advanced computational approaches will be instrumental in predicting the behavior of this compound, enabling the rational design of new functional materials and more complex molecular architectures.

Interdisciplinary Research Involving this compound in Material Science

The unique combination of a diaryl ether backbone and a reactive aniline group makes this compound a promising candidate for interdisciplinary research in material science. The diaryl ether linkage is known for imparting thermal stability and some flexibility to polymer backbones, while the aniline moiety is a well-known precursor for electroactive polymers and can participate in various polymerization and cross-linking reactions.

The future of this compound in material science lies in its use as a specialized monomer. By polymerizing this compound, or copolymerizing it with other monomers, novel polymers with tailored properties could be developed. The methyl groups on both rings can influence solubility, processability, and the final morphology of the resulting polymer.

Table 4: Potential Material Science Applications and Supporting Structural Features

| Potential Application Area | Relevant Structural Feature(s) | Hypothesized Properties and Function |

| High-Performance Polymers | Diaryl ether linkage | Provides high thermal stability and chemical resistance, suitable for engineering plastics or aerospace applications. |

| Conducting Polymers | Aniline group | Can be electropolymerized to form polyaniline derivatives, which are conductive and have applications in sensors, antistatic coatings, and organic electronics. |

| Advanced Resins and Composites | Aniline (amine functionality) | Acts as a curing agent for epoxy resins, potentially enhancing the thermal and mechanical properties of the final composite material. |

| Membrane Technology | Rigid, contorted structure from substituted rings | Could be used to create polymers with high free volume for gas separation membranes (e.g., for CO2 capture). |

| Organic Light-Emitting Diodes (OLEDs) | Aromatic structure | Serves as a building block for hole-transporting materials or host materials in OLED devices, with substituents tuning the electronic energy levels. |

Interdisciplinary collaborations between organic chemists, polymer scientists, and materials engineers will be essential to explore these possibilities. Synthesizing polymers from this compound and characterizing their thermal, mechanical, and electronic properties will be a key research direction, potentially leading to new materials with advanced functionalities.

Q & A

Q. What approaches enable selective functionalization of the aniline group without affecting the phenoxy moiety?

Q. How to design a stability-indicating assay for this compound in complex matrices (e.g., biological samples)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.